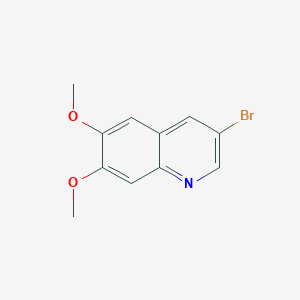

3-Bromo-6,7-dimethoxyquinoline

Übersicht

Beschreibung

3-Bromo-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . It has a Log Po/w (iLOGP) of 2.6 and a consensus Log Po/w of 2.68 . Its water solubility is 0.0614 mg/ml or 0.000229 mol/l .Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibitor

3-Bromo-6,7-dimethoxyquinoline is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds competitively at the ATP site, showing high potency in inhibiting EGFR activity, which is a significant finding in cancer research and therapy (Bridges et al., 1996).

Radiolabeled Compounds for Tumor Imaging

Compounds derived from this compound have been used to create radiolabeled ligands for the σ2-receptor, which is upregulated in proliferating tumor cells. These compounds, like 7 6 Br-1, have shown promise in identifying breast tumors in vivo, potentially useful in PET imaging for solid tumors (Rowland et al., 2006).

Synthesis of Novel Chelating Ligands

This compound has been utilized in the Friedländer synthesis to create a variety of bidentate and tridentate derivatives. These derivatives have potential applications in various fields including materials science and pharmaceuticals, owing to their unique optical properties (Hu et al., 2003).

Photolabile Protecting Group in Chemistry

A derivative of this compound, specifically 8-bromo-7-hydroxyquinoline, has been developed as a photolabile protecting group for carboxylic acids. It exhibits greater photon efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological research for controlling the release of biological messengers (Fedoryak et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 6,7-dimethoxyquinazoline analogues, have been established as potent inhibitors of g9a, a histone lysine methyltransferase (hkmt) involved in epigenetic regulation .

Mode of Action

In the context of suzuki–miyaura (sm) coupling, a process often used in the synthesis of such compounds, the reaction involves the transmetalation of organoboron reagents with palladium (ii) complexes . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

Given the potential target of g9a, it can be inferred that the compound may influence the methylation of histone h3, a key process in epigenetic regulation .

Result of Action

If the compound does indeed act as an inhibitor of g9a, it could potentially influence the methylation state of histone h3, thereby affecting gene expression and cellular function .

Biochemische Analyse

Biochemical Properties

Quinoline derivatives, such as 6,7-Dimethoxyquinazoline analogues, are known to be potent inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation .

Cellular Effects

The cellular effects of 3-Bromo-6,7-dimethoxyquinoline are not well-documented. Quinoline derivatives have been shown to have various effects on cells. For example, 6,7-Dimethoxyquinazoline analogues are known to inhibit G9a, affecting the methylation of histone H3, which is associated with many biological pathways and is aberrantly regulated in several diseases including cancer .

Molecular Mechanism

The exact molecular mechanism of this compound is not known. It is known that quinoline derivatives can inhibit G9a, a histone lysine methyltransferase (HKMT). This inhibition can affect the methylation of histone H3, which plays a crucial role in the regulation of gene expression .

Metabolic Pathways

It is known that quinoline derivatives can inhibit G9a, a key enzyme in the methylation of histone H3, which is a crucial process in epigenetic regulation .

Eigenschaften

IUPAC Name |

3-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCXPYIMFFMKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

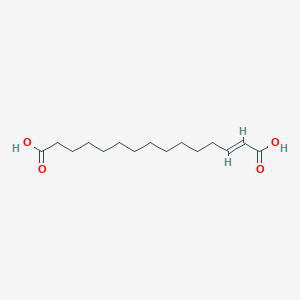

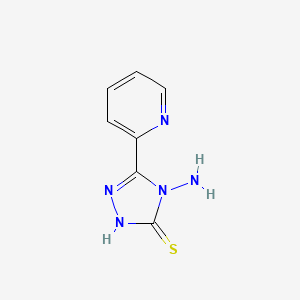

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

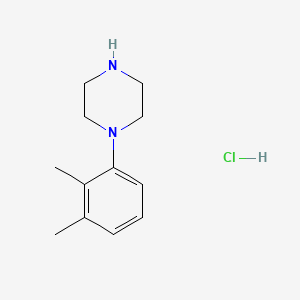

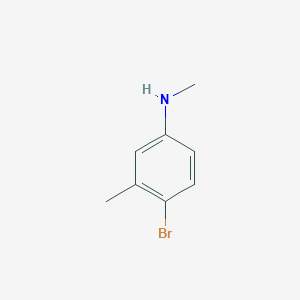

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)